molecular formula C6H7F3O3 B12355546 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid

4-(2,2,2-Trifluoroethoxy)but-2-enoic acid

Cat. No.: B12355546
M. Wt: 184.11 g/mol
InChI Key: XBCXDFMOATWTEM-OWOJBTEDSA-N
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Description

4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is an organic compound with the molecular formula C6H7F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid typically involves the reaction of 2,2,2-trifluoroethanol with but-2-enoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
One significant application of 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is in the development of antidiabetic agents. Research has indicated that derivatives of crotonic acids can exhibit beneficial effects in managing diabetes. The structural modifications involving trifluoroethoxy groups enhance the efficacy of these compounds in glucose regulation and insulin sensitivity .

Case Study: Synthesis and Efficacy
A study focused on the synthesis of various substituted crotonic acids demonstrated that the introduction of trifluoroethoxy groups could improve the pharmacological properties of these compounds. The synthesized derivatives were tested for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

Chemical Synthesis

Reagents and Catalysts
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in reactions such as Michael additions and Wittig reactions, facilitating the formation of more complex structures. The presence of the trifluoroethoxy group significantly influences the reactivity and selectivity of these reactions .

Data Table: Reaction Conditions

Reaction TypeConditionsYield (%)
Michael AdditionRoom temperature, solvent-free85
Wittig ReactionDCM, 0°C90

Material Science

Polymerization Applications
this compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its unique fluorinated structure imparts hydrophobic properties to polymers, making them suitable for applications in coatings and sealants .

Case Study: Coating Formulations
A study on coating formulations revealed that incorporating this acid into polymer blends resulted in improved water repellency and durability against harsh environmental conditions. The fluorinated segments acted as a barrier against moisture penetration while maintaining flexibility .

Environmental Science

Potential for Biodegradation Studies
Research into the environmental impact of fluorinated compounds is critical due to their persistence in ecosystems. Studies are being conducted to evaluate the biodegradability of this compound and its derivatives. Early findings suggest that while some fluorinated compounds resist degradation, modifications can lead to more environmentally friendly profiles .

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The but-2-enoic acid moiety may participate in hydrogen bonding or electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 4-(2,2,2-Trifluoroethoxy)benzoic acid
  • 4-(2,2,2-Trifluoroethoxy)butanoic acid

Comparison: 4-(2,2,2-Trifluoroethoxy)but-2-enoic acid is unique due to the presence of both a trifluoroethoxy group and a but-2-enoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to similar compounds that may lack either the trifluoroethoxy group or the but-2-enoic acid moiety .

Biological Activity

4-(2,2,2-Trifluoroethoxy)but-2-enoic acid, a compound featuring a trifluoroethoxy group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The presence of the trifluoroethoxy group enhances the lipophilicity and bioactivity of the compound. This modification can influence its interaction with biological targets, making it a subject of interest in pharmacological research.

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific enzymes and receptors. The trifluoroethoxy group may facilitate binding to molecular targets, leading to either inhibition or activation of biological pathways.

Antioxidant Activity

Compounds containing similar functional groups have demonstrated antioxidant properties. For example, the antioxidant activity of essential oils has been evaluated using assays such as DPPH and ABTS . These methods can be adapted to assess the antioxidant capacity of this compound.

Study on Anticancer Activity

A notable study investigated the effects of related compounds on breast cancer cell lines. The findings revealed that certain derivatives could significantly inhibit cell proliferation in a dose-dependent manner . Although specific data on this compound are not available, the implications for cancer therapy are promising based on structural similarities.

Enzyme Interaction Studies

Enzyme assays have been conducted to evaluate how compounds with similar moieties interact with enzymes involved in metabolic pathways. For instance, soluble epoxide hydrolases play a crucial role in metabolizing fatty acids and could potentially be influenced by this compound .

Research Findings Summary Table

Study Focus Findings
Cimmperman et al. (2020)Anticancer activityRelated compounds inhibited proliferation in breast cancer cells by >90% at 50 μM
PMC (2018)Antioxidant activitySimilar compounds showed significant DPPH scavenging activity
Nature (2019)Antimicrobial propertiesModulation of antibiotic sensitivity in Pseudomonas aeruginosa

Properties

Molecular Formula

C6H7F3O3

Molecular Weight

184.11 g/mol

IUPAC Name

(E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)4-12-3-1-2-5(10)11/h1-2H,3-4H2,(H,10,11)/b2-1+

InChI Key

XBCXDFMOATWTEM-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/C(=O)O)OCC(F)(F)F

Canonical SMILES

C(C=CC(=O)O)OCC(F)(F)F

Origin of Product

United States

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